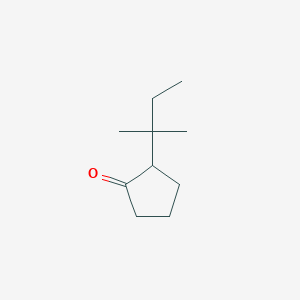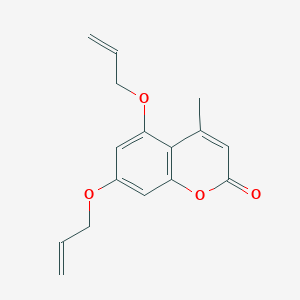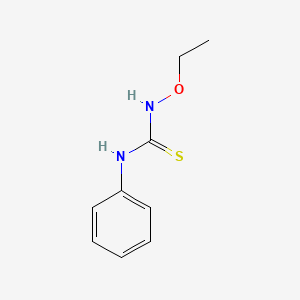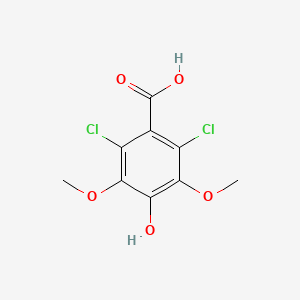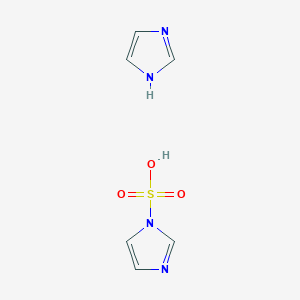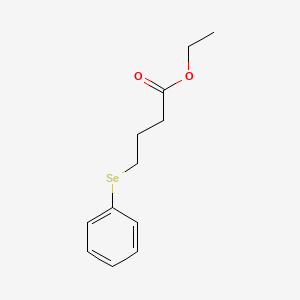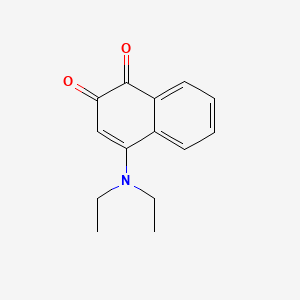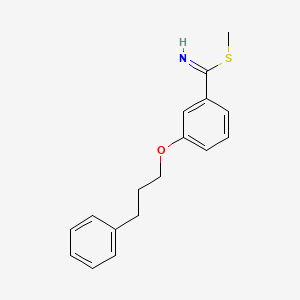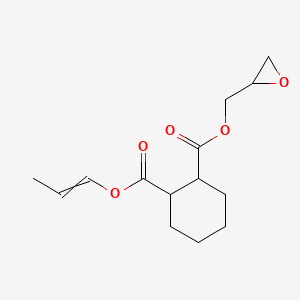
(Oxiran-2-yl)methyl prop-1-en-1-yl cyclohexane-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Oxiran-2-yl)methyl prop-1-en-1-yl cyclohexane-1,2-dicarboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound features an oxirane ring, a prop-1-en-1-yl group, and a cyclohexane-1,2-dicarboxylate moiety, making it a versatile molecule for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Oxiran-2-yl)methyl prop-1-en-1-yl cyclohexane-1,2-dicarboxylate typically involves the reaction of cyclohexane-1,2-dicarboxylic anhydride with (Oxiran-2-yl)methanol and prop-1-en-1-yl alcohol under acidic or basic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and efficiency. The final product is purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Oxiran-2-yl)methyl prop-1-en-1-yl cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Diols are the major products.
Reduction: Alcohols are formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(Oxiran-2-yl)methyl prop-1-en-1-yl cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of (Oxiran-2-yl)methyl prop-1-en-1-yl cyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The ester groups can undergo hydrolysis, releasing active intermediates that participate in further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Oxiran-2-yl)methyl prop-1-en-1-yl cyclohexane-1,2-dicarboxylate: Unique due to its combination of oxirane, prop-1-en-1-yl, and cyclohexane-1,2-dicarboxylate groups.
(Oxiran-2-yl)methyl cyclohexane-1,2-dicarboxylate: Lacks the prop-1-en-1-yl group.
Prop-1-en-1-yl cyclohexane-1,2-dicarboxylate: Lacks the oxirane ring.
Uniqueness
The presence of both the oxirane ring and the prop-1-en-1-yl group in this compound provides unique reactivity and versatility, making it a valuable compound for diverse applications.
Propriétés
Numéro CAS |
21714-11-4 |
|---|---|
Formule moléculaire |
C14H20O5 |
Poids moléculaire |
268.30 g/mol |
Nom IUPAC |
1-O-(oxiran-2-ylmethyl) 2-O-prop-1-enyl cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C14H20O5/c1-2-7-17-13(15)11-5-3-4-6-12(11)14(16)19-9-10-8-18-10/h2,7,10-12H,3-6,8-9H2,1H3 |
Clé InChI |
GXRLGYJCSVFUDY-UHFFFAOYSA-N |
SMILES canonique |
CC=COC(=O)C1CCCCC1C(=O)OCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



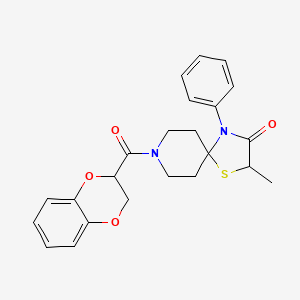
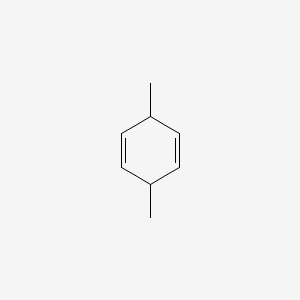
![1,1'-Peroxybis[2-(propan-2-yl)benzene]](/img/structure/B14700089.png)
